molecular formula C23H22F3N5O2 B11336819 N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide

N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B11336819
M. Wt: 457.4 g/mol
InChI Key: CLKHSSPTPWMYHU-UHFFFAOYSA-N
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Description

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a trifluoromethyl group attached to a benzamide core, along with a morpholine and pyrimidine moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylation reagents such as trifluoromethyl iodide.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the desired benzamide compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety.

    Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation Products: Oxidized morpholine derivatives.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated benzamide derivatives.

Scientific Research Applications

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the suppression of tumor growth or reduction of inflammation.

Comparison with Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • 2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone

Comparison: N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it potentially more effective in certain therapeutic applications compared to its analogs.

Properties

Molecular Formula

C23H22F3N5O2

Molecular Weight

457.4 g/mol

IUPAC Name

N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C23H22F3N5O2/c1-15-27-20(14-21(28-15)31-10-12-33-13-11-31)29-16-6-8-17(9-7-16)30-22(32)18-4-2-3-5-19(18)23(24,25)26/h2-9,14H,10-13H2,1H3,(H,30,32)(H,27,28,29)

InChI Key

CLKHSSPTPWMYHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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